molecular formula C19H24N2O4 B2654796 N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)cyclohexanecarboxamide CAS No. 954623-68-8

N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)cyclohexanecarboxamide

Cat. No.: B2654796
CAS No.: 954623-68-8
M. Wt: 344.411
InChI Key: XGPRJOQHBCKWRG-UHFFFAOYSA-N
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Description

“N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)cyclohexanecarboxamide” is a complex organic compound. While there isn’t specific information available on this exact compound, it is related to a class of compounds known as substituted cinnamides . These compounds have been found to exhibit a variety of biological activities, including anti-inflammatory, antioxidant, and antimicrobial properties .


Synthesis Analysis

The synthesis of similar compounds involves the use of various techniques. For instance, a series of 1-benzo[1,3]dioxol-5-yl-indoles bearing 3-N-fused heteroaryl moieties were synthesized via a Pd-catalyzed C-N cross-coupling . Another study reported the synthesis of novel organoselenium compounds incorporating the benzo[d][1,3]dioxole subunit .


Molecular Structure Analysis

The molecular structure of this compound can be predicted based on its chemical formula and the known structures of similar compounds. For instance, the crystal structure of a related compound, N-(benzo[d][1,3]dioxol-5-ylmethyl)-4-methylaniline, has been reported .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound can be predicted based on its structure and the properties of similar compounds. For instance, a related compound obeys Lipinski’s rule of five and has good bioactive scores .

Scientific Research Applications

Selective Agonists for Receptors

N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)cyclohexanecarboxamide and related compounds have been explored for their potential as selective agonists, specifically targeting certain receptors like the 5-HT1A receptor. These compounds exhibit potent and selective activity, indicating their potential use in receptor-specific treatments (Fujio et al., 2000).

Synthesis and Application in Protein Conjugation

The efficient synthesis of derivatives of this compound, such as 4-[(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)methyl]-N-(6-[[6-([6-[(2,5-dioxopyrrolidin-1-yl)oxy]-6-oxohexyl]amino)-6-oxohexyl]amino]-6-oxohexyl)cyclohexanecarboxamide, is crucial for chemoselective conjugation in proteins and enzymes. This process is vital for bioconjugation chemistry, which has wide applications in drug delivery and biomolecule labeling (Reddy et al., 2005).

Contribution to Understanding Molecular Structures

Studies on the crystal and molecular structure of related compounds provide insights into intramolecular hydrogen bonding and conformational features, which are significant for understanding protein folding and design in pharmaceutical chemistry. These findings aid in the design of more effective drugs (Prasad et al., 1979).

Development of Novel Cyclic Dipeptidyl Ureas

Research on the synthesis of cyclic dipeptidyl ureas related to this compound opens up new avenues in the field of pseudopeptidic compounds. These compounds have potential applications in medicinal chemistry and drug development (Sañudo et al., 2006).

Polymerization Processes

Research involving derivatives of this compound in polymerization processes contributes to the understanding of complex chemical reactions and the creation of new materials. This has implications in materials science and engineering (Masuda et al., 2003).

Mechanism of Action

While the exact mechanism of action for this compound is not specified, related compounds have shown various biological activities. For instance, some 1-benzo[1,3]dioxol-5-yl-indoles have shown anticancer activity, causing cell cycle arrest at the S phase and inducing apoptosis in cancer cells .

Future Directions

The future directions for research on this compound could involve further exploration of its potential biological activities, as well as optimization of its synthesis. The design of more potent drugs using QSAR studies could also be a promising direction .

Properties

IUPAC Name

N-[[1-(1,3-benzodioxol-5-yl)-5-oxopyrrolidin-3-yl]methyl]cyclohexanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O4/c22-18-8-13(10-20-19(23)14-4-2-1-3-5-14)11-21(18)15-6-7-16-17(9-15)25-12-24-16/h6-7,9,13-14H,1-5,8,10-12H2,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGPRJOQHBCKWRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(=O)NCC2CC(=O)N(C2)C3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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